(4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Description
(4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis(oxazole) ligand characterized by a cycloheptane bridge connecting two oxazoline moieties. Each oxazoline unit contains phenyl substituents at the 4- and 5-positions, with defined stereochemistry (4S,5R configuration). This compound is structurally notable for its seven-membered cycloheptane bridge, which imparts unique steric and electronic properties compared to smaller cyclic or acyclic analogs. Such ligands are widely used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions, due to their ability to induce high enantioselectivity .
Properties
IUPAC Name |
(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O2/c1-2-16-26-37(25-15-1,35-38-31(27-17-7-3-8-18-27)33(40-35)29-21-11-5-12-22-29)36-39-32(28-19-9-4-10-20-28)34(41-36)30-23-13-6-14-24-30/h3-14,17-24,31-34H,1-2,15-16,25-26H2/t31-,32-,33+,34+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZPQMLXKMPYDX-PSWJWLENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a synthetic derivative belonging to the oxazole class. Its molecular formula is with a molecular weight of approximately 540.69 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C37H36N2O2 |
| Molecular Weight | 540.69 g/mol |
| Purity | 95% |
| CAS Number | 2828432-02-4 |
Antifungal Activity
Recent studies have highlighted the antifungal properties of oxazole derivatives. Specifically, compounds similar to (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) have shown broad-spectrum antifungal activity against various pathogens including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
- Minimum Inhibitory Concentration (MIC) values for these compounds range from:
- Candida albicans: 0.03 - 0.5 μg/mL
- Cryptococcus neoformans: 0.25 - 2 μg/mL
- Aspergillus fumigatus: 0.25 - 2 μg/mL
These findings suggest that such compounds could be effective in treating fungal infections resistant to conventional therapies .
Anticancer Activity
The anticancer potential of oxazole derivatives has also been explored. Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanisms are thought to involve the inhibition of specific cellular pathways critical for tumor growth and survival.
Study on Antifungal Properties
In a controlled laboratory setting, a series of oxazole derivatives were synthesized and tested for their antifungal efficacy. Among these derivatives, several exhibited significant activity against fungal strains with low MIC values indicating strong potential as therapeutic agents .
Pharmacokinetic Evaluation
A pharmacokinetic study conducted on selected oxazole derivatives demonstrated favorable metabolic stability and low toxicity profiles in vitro. For instance, compounds A31 and A33 showed half-lives of approximately 80.5 minutes and 69.4 minutes in human liver microsomes respectively . This suggests that modifications in the oxazole structure can lead to improved pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Phenyl substituents at the 4,5-positions (vs. tert-butyl or smaller groups) increase steric bulk, which can improve enantioselectivity but may reduce reaction rates in sterically demanding reactions .
- Stereochemical Impact : The 4S,5R configuration in the target compound contrasts with the 4R,4'R stereochemistry in cyclopentane analogs, leading to divergent spatial arrangements of coordinating nitrogen atoms .
Physical and Chemical Properties
Notes:
- The cycloheptane derivative’s molecular weight is significantly higher than ethane-bridged analogs due to the extended hydrocarbon bridge and additional phenyl groups .
- Cyclopropane-bridged analogs exhibit distinct ¹H NMR signals for aromatic protons, suggesting similar electronic environments for phenyl groups across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
